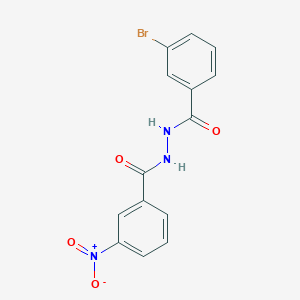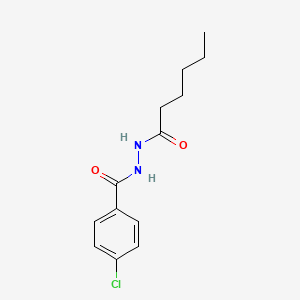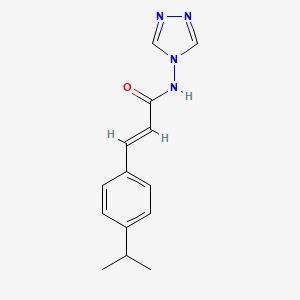![molecular formula C13H12N2O2S B3842577 2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842577.png)
2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.06194880 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide and related compounds have been studied for their potential as environmentally friendly corrosion inhibitors. These inhibitors are particularly effective in preventing corrosion of mild steel in acidic media, such as HCl, and their efficacy has been evaluated using various electrochemical and microscopic techniques (Singh et al., 2021).
Biological and Medicinal Applications
Studies have also focused on the synthesis of different heterocyclic compounds starting from related hydrazides, with applications in antimicrobial activities. These compounds have shown effectiveness against various microorganisms, making them potential candidates for pharmaceutical development (Sarshira et al., 2016).
Sensor Applications
The self-assembled monolayer of this compound has been explored as a novel sensor element for the determination of Epinephrine, a hormone and neurotransmitter. This application is based on the modification of gold electrodes, offering potential in biomedical sensing technologies (Motaghedifard et al., 2012).
Catalytic and DNA Binding Activities
This compound and its derivatives have been used in the synthesis of various metal complexes, which are then studied for their catalytic activities and DNA-binding properties. These studies provide insights into potential applications in biochemistry and molecular biology (El‐Gammal et al., 2021).
Anticancer Activities
Some studies have explored the anticancer potential of complexes formed with this compound, demonstrating cytotoxicity towards cancer cell lines, which suggests its potential use in developing anticancer drugs (Yang et al., 2019).
Properties
IUPAC Name |
2-hydroxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9(12-7-4-8-18-12)14-15-13(17)10-5-2-3-6-11(10)16/h2-8,16H,1H3,(H,15,17)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZNMYOTJJQNK-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide](/img/structure/B3842500.png)
![(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B3842505.png)
![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B3842508.png)

![N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3842522.png)
![4-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3842531.png)
![N'-[(4-methoxyphenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B3842539.png)


![N'-[(4-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842560.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3842561.png)
![N'-[(2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842567.png)

